molecular formula C20H18N2O3 B2585979 1-(4-(1,2,3,4-Tetrahydroisoquinoline-2-carbonyl)phenyl)pyrrolidine-2,5-dione CAS No. 392290-03-8

1-(4-(1,2,3,4-Tetrahydroisoquinoline-2-carbonyl)phenyl)pyrrolidine-2,5-dione

Cat. No.: B2585979
CAS No.: 392290-03-8
M. Wt: 334.375
InChI Key: YHTGNUPWGQJXCD-UHFFFAOYSA-N
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Description

1-(4-(1,2,3,4-Tetrahydroisoquinoline-2-carbonyl)phenyl)pyrrolidine-2,5-dione is a compound that contains a 1,2,3,4-tetrahydroisoquinoline structural motif . This motif is an important part of various natural products and therapeutic lead compounds . In recent years, there has been considerable research interest in the synthesis of its C(1)-substituted derivatives, as they can act as precursors for various alkaloids displaying multifarious biological activities .


Synthesis Analysis

The synthesis of 1,2,3,4-tetrahydroisoquinoline derivatives has been a topic of considerable interest. Traditional approaches to the synthesis of C(1)-substituted tetrahydroisoquinolines include the use of harsh conditions or preassembled substrates . Recently, transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies involving direct coupling of C(sp3)–H bond of tetrahydroisoquinoline with various nucleophiles have been explored .


Chemical Reactions Analysis

Various multicomponent reactions for the C(1)-functionalization of 1,2,3,4-tetrahydroisoquinolines have been reported . In particular, reactions involving isomerization of iminium intermediate (exo/endo isomerization) are highlighted .

Scientific Research Applications

Synthesis and Structural Analysis

Highly Diastereoselective Construction of Novel Derivatives

Researchers have developed a multicomponent 1,3-dipolar cycloaddition reaction involving tetrahydroisoquinolinium N-ylides, leading to dispiropyrrolo[2,1-a]isoquinoline-fused pyrrolidine-2,5-diones. This method exhibits unprecedented regioselectivity, constructing a novel dispirooxindole skeleton, which could be significant for developing new medicinal compounds (Boudriga et al., 2019).

Degradation and Stability Studies

Investigations into the photodegradation and stability of pyrrolo[3,4-c]pyridine-1,3-dione derivatives, which share structural similarities with the target compound, provide insights into their photostability and reactivity under various conditions. This is crucial for understanding their behavior in pharmaceutical formulations and their potential as analgesic compounds (Muszalska et al., 2015).

C-C Bond Formation via Radical Cyclization

The synthesis of pyrimidino[3,2-c]tetrahydroisoquinolin-2,4-diones through intramolecular addition of aryl radicals represents a novel approach to creating heterocyclic compounds with potential biological activity (Majumdar & Mukhopadhyay, 2003).

Crystal Structure Analysis

Detailed crystallographic studies of tetrahydroisoquinolinedione derivatives have elucidated their molecular conformations and intermolecular interactions. Such analyses are fundamental for the rational design of compounds with desired biological properties (Pandi et al., 2002).

Heterocyclic Compound Synthesis

Novel Synthetic Routes

The development of new synthetic methodologies for dihydropyrindines and tetrahydroquinolines, which are structurally related to the target compound, opens avenues for creating diverse heterocyclic systems. These compounds have significant applications in drug development and organic chemistry (Yehia et al., 2002).

Electrochemical Applications

The electrochemical behavior of related ligands and their utility in selective recognition of ions and sensing applications indicates the potential of incorporating the target compound into sensor technologies. Such studies underscore the versatility of these compounds beyond traditional medicinal chemistry (Gayathri & Kumar, 2014).

Mechanism of Action

Properties

IUPAC Name

1-[4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)phenyl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O3/c23-18-9-10-19(24)22(18)17-7-5-15(6-8-17)20(25)21-12-11-14-3-1-2-4-16(14)13-21/h1-8H,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHTGNUPWGQJXCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)C2=CC=C(C=C2)C(=O)N3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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